7-nitro-N-(2-phenylethyl)-2,1,3-benzoxadiazol-4-amine
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Overview
Description
7-nitro-N-(2-phenylethyl)-2,1,3-benzoxadiazol-4-amine is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of benzoxadiazoles, which are heterocyclic compounds containing a benzene ring fused to an oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-N-(2-phenylethyl)-2,1,3-benzoxadiazol-4-amine typically involves multiple steps starting from commercially available raw materials. The key steps include the formation of the benzoxadiazole core followed by functionalization to introduce the nitro and phenylethyl groups. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yield and purity.
Industrial Production Methods
For industrial production, the laboratory synthesis methods are scaled up. This involves optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to obtain a high-purity final product.
Chemical Reactions Analysis
Types of Reactions
7-nitro-N-(2-phenylethyl)-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the benzoxadiazole core.
Substitution: Substitution reactions can introduce different substituents on the benzoxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophilic reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxylated derivatives, while substitution can introduce various functional groups on the benzoxadiazole ring.
Scientific Research Applications
7-nitro-N-(2-phenylethyl)-2,1,3-benzoxadiazol-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of specific enzymes and their effects on cellular processes.
Biology: Investigated for its role in regulating cell motility, invasion, and other cellular functions.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit tumor cell growth and invasion.
Mechanism of Action
The compound exerts its effects by inhibiting specific enzymes involved in various cellular processes. For example, it may inhibit phospholipase C-γ, an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate to produce diacylglycerol and inositol trisphosphate. By inhibiting this pathway, the compound reduces the release of calcium ions from intracellular stores, affecting processes such as cell motility and invasion.
Comparison with Similar Compounds
Similar Compounds
U73122: Another phospholipase C inhibitor with a different chemical structure.
Edelfosine: A phospholipid analog that also inhibits phospholipase C activity.
Neomycin: An aminoglycoside antibiotic that can inhibit phospholipase C activity.
Uniqueness
7-nitro-N-(2-phenylethyl)-2,1,3-benzoxadiazol-4-amine is unique due to its high potency and specificity for inhibiting phospholipase C-γ. Its benzoxadiazole-based structure allows for effective inhibition of this enzyme, making it a valuable tool in cancer research and other scientific studies.
Properties
Molecular Formula |
C14H12N4O3 |
---|---|
Molecular Weight |
284.27 g/mol |
IUPAC Name |
4-nitro-N-(2-phenylethyl)-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C14H12N4O3/c19-18(20)12-7-6-11(13-14(12)17-21-16-13)15-9-8-10-4-2-1-3-5-10/h1-7,15H,8-9H2 |
InChI Key |
CUBLUPFKRQTSEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.